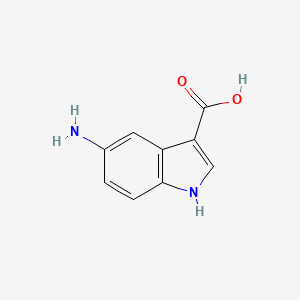

5-Amino-1H-indole-3-carboxylic acid

Overview

Description

5-Amino-1H-indole-3-carboxylic acid is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Strategies for 5-Amino-1H-indole-3-carboxylic Acid

The preparation of this compound generally involves the construction of the indole ring followed by selective functionalization at the 5-amino and 3-carboxylic acid positions. Two main synthetic approaches are commonly employed:

Leimgruber–Batcho Indole Synthesis and Functionalization

One established method is the Leimgruber–Batcho indole synthesis, which involves the cyclization of o-nitrotoluene derivatives to form the indole core. Following ring closure, the nitro group at the 5-position is reduced to an amino group, and carboxylation at the 3-position is achieved via lithiation and quenching with carbon dioxide or through other carboxylation techniques. This method is advantageous for its regioselectivity and has been adapted for industrial applications using heterogeneous catalysts such as Amberlyst-70 to improve yield and eco-friendliness.

Multi-Step Synthesis from Nitroindoles

A more detailed synthetic route involves starting from 4- or 5-nitroindole derivatives. This method includes:

- Protection of the indole nitrogen with triisopropylsilyl (TIPS) or Boc groups to control reactivity.

- Selective bromination and lithiation steps to introduce the carboxylic acid at the 3-position via quenching with carbon dioxide.

- Reduction of the nitro group to an amino group using catalytic hydrogenation or transfer hydrogenation methods (e.g., iron and ammonium chloride).

- Deprotection steps to yield the free this compound.

This approach, although longer (up to 10 steps), allows for orthogonal protection strategies enabling further diversification of the molecule.

Detailed Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Indole ring formation | Leimgruber–Batcho synthesis from o-nitrotoluene | Variable | Cyclization under acidic conditions |

| 2 | Nitro group reduction | Hydrogenation (H2, Pd/C) or Fe/NH4Cl transfer hydrogenation | 70-90 | Selective reduction to amino group |

| 3 | Carboxylation | Lithiation with n-BuLi, quenching with CO2 | 50-80 | Requires low temperature (-78 °C) for lithiation |

| 4 | Protection/Deprotection | Boc anhydride, TIPS-Cl, TFA for deprotection | 80-95 | Orthogonal protecting groups facilitate selective steps |

| 5 | Purification | Flash chromatography | - | Essential for isolating pure product |

These conditions are optimized using Design of Experiments (DoE) methodologies to maximize yield and purity.

Alternative Synthetic Routes and Catalytic Methods

Recent research has explored catalytic and greener alternatives:

- Use of heterogeneous catalysts like Amberlyst-70 to facilitate cyclization and reduce environmental impact.

- Ultrasonic irradiation to promote enamine formation as intermediates in related indole syntheses, enhancing reaction rates and yields.

- Avoidance of harsh lithiation conditions by employing milder carboxylation methods or pre-functionalized starting materials.

Characterization and Validation of the Compound

The synthesized this compound is characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the indole framework and substitution pattern.

- Mass Spectrometry (HRMS): Confirms molecular weight and purity.

- Infrared (IR) Spectroscopy: Identifies functional groups such as amino and carboxylic acid.

- Melting Point and Solubility: Determined by differential scanning calorimetry (DSC) and UV-Vis spectroscopy in polar and nonpolar solvents.

Summary Table of Preparation Methods

| Method | Starting Material | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Leimgruber–Batcho Synthesis | o-Nitrotoluene derivatives | Cyclization, nitro reduction, carboxylation | Regioselective, scalable | Requires careful control of conditions |

| Multi-step from Nitroindoles | 4- or 5-nitroindole | Protection, bromination, lithiation, reduction | Orthogonal protection, versatile | Longer synthesis, multiple steps |

| Catalytic/Ultrasonic Methods | Enamine intermediates | Ultrasonic-assisted enamine formation, catalytic oxidation | Greener, faster reactions | Less explored for this specific compound |

Research Findings and Optimization Insights

- The lithiation step for carboxylation is sensitive to electronic effects; electron-withdrawing nitro groups can hinder lithium-halogen exchange, requiring modified conditions or alternative strategies.

- Transfer hydrogenation using iron and ammonium chloride offers a mild and clean reduction of nitro groups to amines, minimizing degradation compared to catalytic hydrogenation.

- Protecting group strategies (Boc, TIPS, Cbz) are critical for selective functionalization and avoiding side reactions during multi-step synthesis.

- Design of Experiments (DoE) approaches can optimize solvent, temperature, and reagent ratios to improve overall yield and purity.

Chemical Reactions Analysis

Reaction Types and Mechanisms

5-Amino-1H-indole-3-carboxylic acid undergoes diverse chemical transformations, driven by its functional groups (amino and carboxylic acid) and the electron-rich indole core. Key reaction types include:

1.1 Oxidation

The compound can be oxidized to form quinonoid derivatives or oxides. For example, oxidation of the indole ring may generate reactive intermediates that participate in further reactions .

1.2 Reduction

Reduction of nitro groups (if present in precursors) to amines is critical in synthesis pathways. Hydrogenation with palladium on carbon (5% Pd/C) in ethanol under reflux conditions is a common method .

1.3 Substitution Reactions

The indole ring undergoes electrophilic substitution due to its aromatic stability. Bromination with N-bromosuccinimide (NBS) or Friedel-Crafts acylation with acyl chlorides (e.g., acetyl chloride) are typical .

1.4 Protection/Deprotection

Functional groups are often protected during synthesis:

-

Boc (tert-butyloxycarbonyl) : Used to protect amines. Deprotection is achieved via trifluoroacetic acid (TFA) .

-

Silyl groups : Triisopropylsilyl (TIPS) groups protect indole NH during synthesis steps .

Common Reagents and Conditions

Nitro-to-Amine Reduction

In the synthesis of 3,4-diaminoindoles, nitro groups are reduced using hydrogen and palladium on carbon in ethanol. This step is critical for generating free amines for further functionalization .

Bromination and Rearrangement

Bromination of indole derivatives with NBS followed by lithiation rearrangement introduces substituents at desired positions. This method is used to access complex indole frameworks .

Stability and Handling

-

Storage : Stable under standard conditions (dry, cool).

-

Solubility : Soluble in organic solvents (e.g., DCM, THF) and basic aqueous solutions.

Research Implications

The compound’s reactivity makes it a versatile precursor for:

Scientific Research Applications

Chemistry

5-AICA serves as a versatile building block in organic synthesis. Its indole structure allows it to participate in various chemical reactions, including:

- Oxidation : Modifying functional groups.

- Reduction : Altering oxidation states.

- Substitution : Introducing new functional groups onto the indole ring.

These reactions are crucial for creating more complex molecules used in pharmaceuticals and other applications.

Biology

In biological research, 5-AICA has been studied for its potential antiviral and anticancer properties. Recent studies have highlighted its ability to interact with specific molecular targets, influencing biological pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, which can lead to therapeutic effects against cancer and viral infections .

Medicine

The compound is under investigation for its therapeutic effects in drug development. Its unique structure allows for modifications that can enhance its biological activity. For example, derivatives of 5-AICA have shown promise in preclinical studies for treating various diseases, including cancer and viral infections .

Industrial Applications

In industry, 5-AICA is utilized in the synthesis of dyes, pigments, and other chemical products. Its role as an intermediate in chemical manufacturing processes highlights its significance beyond academic research .

Case Study 1: Antiviral Activity

A study explored the antiviral properties of derivatives of 5-AICA, demonstrating efficacy against influenza viruses. The findings suggest that modifications to the amino group can enhance antiviral activity, making it a candidate for further drug development .

Case Study 2: Anticancer Properties

Research has indicated that 5-AICA exhibits cytotoxic effects on various cancer cell lines. The mechanism involves the induction of apoptosis through modulation of specific signaling pathways, which underscores its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 5-Amino-1H-indole-3-carboxylic acid involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, influencing biological pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Indole-3-carboxylic acid: Shares the indole core but lacks the amino group at the 5-position.

5-Fluoro-1H-indole-3-carboxylic acid: Similar structure with a fluorine atom instead of an amino group.

Uniqueness

5-Amino-1H-indole-3-carboxylic acid is unique due to the presence of the amino group at the 5-position, which can significantly influence its chemical reactivity and biological activity compared to other indole derivatives .

Biological Activity

5-Amino-1H-indole-3-carboxylic acid (5-AICA) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

5-AICA is an indole derivative characterized by the presence of an amino group at the 5-position and a carboxylic acid at the 3-position. Its molecular formula is C₉H₈N₂O₂, with a molecular weight of 168.17 g/mol. The compound's structure facilitates interactions with various biological targets, making it a subject of extensive research.

The biological activity of 5-AICA can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Research indicates that 5-AICA may act as an inhibitor for certain enzymes, which could be beneficial in conditions such as gout and hyperuricemia by reducing uric acid production.

- Modulation of Methylation Processes : Studies have shown that derivatives of indole compounds can influence arginine methylation processes, which are crucial in regulating gene expression and protein function .

- Antimicrobial Activity : Indole derivatives, including 5-AICA, have demonstrated antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .

1. Antioxidant Activity

5-AICA has been evaluated for its antioxidant properties. It exhibits a capacity to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases.

2. Anticancer Potential

Several studies have investigated the cytotoxic effects of 5-AICA on cancer cell lines. For instance, it has shown promising results against human cancer cells, indicating its potential as an anticancer agent .

3. Neuroprotective Effects

Research suggests that compounds related to 5-AICA may possess neuroprotective effects, which could be beneficial in neurodegenerative diseases by preventing neuronal cell death and promoting neuronal health.

Case Study 1: Inhibition of Xanthine Oxidase

A study demonstrated that derivatives of indole compounds exhibit significant inhibition of xanthine oxidase (XO), an enzyme involved in uric acid production. One derivative showed an IC₅₀ value of 0.13 μM, indicating strong potential for treating gout .

| Compound | IC₅₀ (μM) | Comparison Drug | IC₅₀ (μM) |

|---|---|---|---|

| Compound 6c | 0.13 | Allopurinol | 2.93 |

Case Study 2: Antimicrobial Activity

In another investigation, various indole derivatives were tested against bacterial strains such as E. coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited greater antimicrobial activity than standard antibiotics .

| Bacterial Strain | Compound MIC (mg/mL) | Control Drug MIC (mg/mL) |

|---|---|---|

| E. coli | 25 | 50 |

| Staphylococcus aureus | 150 | 25 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Amino-1H-indole-3-carboxylic acid, and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves functionalizing indole precursors. For example, 6-bromo-1H-indole-3-carboxylic acid derivatives (common intermediates) undergo sequential reactions to introduce amino groups. Acetic acid and sodium acetate are often used as catalysts in reflux conditions for coupling reactions (e.g., introducing cyclopentylamino groups) . Optimizing stoichiometry (1.0–1.1 equiv of reactants) and reaction time (3–5 hours under reflux) improves yields. HPLC purity validation (>98%) is recommended post-synthesis .

Q. How can researchers characterize the purity and structural identity of this compound?

Methodological Answer: Use a combination of:

- HPLC : For purity assessment (e.g., >98% purity criteria) .

- NMR : To confirm the indole backbone and substituents (e.g., amino group at C5, carboxylic acid at C3) .

- Mass Spectrometry : Exact mass determination (e.g., molecular weight ~191.18 g/mol) .

- Melting Point Analysis : Compare observed values (e.g., 208–210°C for indole-5-carboxylic acid derivatives) to literature data .

Q. What are the key physical and chemical properties of this compound, and how can they be experimentally determined?

Methodological Answer:

- Solubility : Test in polar (water, DMSO) and non-polar solvents; indole-3-carboxylic acids often show limited aqueous solubility but dissolve in DMSO .

- Stability : Perform accelerated degradation studies under varying pH, temperature, and light exposure. Indole derivatives are generally stable at room temperature but may degrade under strong acidic/basic conditions .

- Thermal Properties : Use differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear lab coats, nitrile gloves, and P95 respirators to avoid inhalation of particulates .

- Ventilation : Use fume hoods during synthesis or weighing to minimize airborne exposure.

- Waste Disposal : Neutralize acidic residues before disposal and avoid drain release .

Q. How can researchers assess the biological activity of this compound in preliminary assays?

Methodological Answer:

- In vitro Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Indole derivatives often exhibit activity via kinase inhibition .

- Solubility Optimization : Use DMSO for stock solutions (≤10 mM) to ensure bioactivity is not solubility-limited .

- Control Experiments : Compare to structurally similar compounds (e.g., 5-methoxy or 6-bromo indole derivatives) to isolate the amino group’s effect .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve the molecular structure of this compound, and what software is recommended?

Methodological Answer:

- Crystallization : Grow crystals via slow evaporation in ethanol/water mixtures. Indole derivatives often form plate-like crystals suitable for SCXRD .

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K.

- Refinement : Employ SHELXL for structure solution and refinement. SHELX programs are robust for small-molecule crystallography, with R factors <0.06 indicating high accuracy .

Q. How should researchers address contradictions in reported physicochemical data (e.g., melting points, solubility) for this compound?

Methodological Answer:

- Reproducibility Checks : Repeat experiments under standardized conditions (e.g., heating rate 1°C/min for melting points) .

- Meta-Analysis : Cross-reference data from peer-reviewed journals (avoiding non-curated databases) and validate via independent methods (e.g., DSC vs. capillary melting points) .

- Purity Verification : Contradictions often arise from impurities; re-purify samples via recrystallization or column chromatography .

Q. What strategies enable selective derivatization of the amino group in this compound?

Methodological Answer:

- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect the amino group during carboxylic acid modifications. Deprotect with TFA .

- Coupling Reactions : Employ EDC/HOBt for amide bond formation with peptides or heterocycles .

- Schiff Base Formation : React with aldehydes (e.g., indole-3-carboxaldehyde) under acidic conditions to generate imine derivatives .

Q. How can researchers optimize HPLC methods for quantifying trace impurities in synthesized batches?

Methodological Answer:

- Column Selection : Use C18 columns (4.6 × 250 mm, 5 µm) with UV detection at 254 nm .

- Mobile Phase : Gradient elution with acetonitrile/water (0.1% TFA) improves peak resolution for polar impurities .

- Validation : Assess linearity (R² >0.99), LOD (≤0.1%), and LOQ (≤0.3%) per ICH guidelines .

Q. What computational tools are effective for studying structure-activity relationships (SAR) of indole-3-carboxylic acid derivatives?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases) .

- QSAR Models : Develop regression models using descriptors like LogP (experimental: ~1.63) and PSA (90.39 Ų) .

- DFT Calculations : Gaussian 09 can optimize geometries and calculate electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends .

Properties

IUPAC Name |

5-amino-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-5-1-2-8-6(3-5)7(4-11-8)9(12)13/h1-4,11H,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKOLMJPBDIBCRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70290597 | |

| Record name | 5-Amino-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6960-44-7 | |

| Record name | 6960-44-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.